(4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Overview
Description
(4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic compound that features a combination of bromine, fluorine, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination and fluorination of a phenyl ring, followed by the introduction of a pyrrole moiety through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development. Researchers may study its effects on cellular processes and its potential to treat diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its incorporation into polymers or other materials can lead to the creation of advanced products for various applications.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone include other halogenated phenyl derivatives and pyrrole-containing compounds. Examples include:
- (4-Bromo-3-chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- (4-Fluoro-3-chlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and pyrrole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
The compound (4-Bromo-3-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS Number: 898763-38-7) is an organic molecule notable for its complex structure and potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound features a brominated and fluorinated phenyl ring coupled with a pyrrole-derived moiety . The presence of halogens (bromine and fluorine) is significant as they can enhance the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrrole moiety is known for participating in hydrogen bonding and π-π interactions, which are critical for binding affinity and specificity in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antiproliferative Activity
Studies have shown that the compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance, it has been tested on:
- HT-29 colon carcinoma
- M21 skin melanoma
- MCF7 breast carcinoma
The results are summarized in the following table:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Anticonvulsant Activity
In addition to its antiproliferative effects, the compound has been investigated for its anticonvulsant properties. A study highlighted that certain derivatives of similar pyrrole-based compounds exhibited significant anticonvulsant activity in animal models, suggesting that this compound may share similar properties due to its structural characteristics .
Antimicrobial Activity
The presence of bromine in the structure has been linked to enhanced antimicrobial activity. Preliminary studies suggest that derivatives of this compound exhibit effective bacteriostatic properties against multi-drug resistant bacteria, with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 µg/mL for bacterial strains .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):
- Anticancer Studies : A study evaluated multiple derivatives of pyrrole-containing compounds against various cancer cell lines, revealing that modifications at specific positions on the phenyl ring significantly influenced their antiproliferative activity .
- Anticonvulsant Research : A series of thiazole-integrated pyrrolidinones were synthesized and tested for anticonvulsant effects, establishing a foundation for further exploration into similar structures like this compound .
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNZASGREMRAAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643938 | |
Record name | (4-Bromo-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-38-7 | |
Record name | (4-Bromo-3-fluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-3-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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